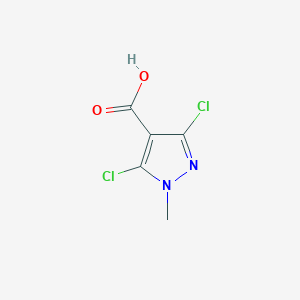

3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dichloro-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDIWOSRSLNHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134589-53-0 | |

| Record name | 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The JPH0543553A patent outlines a stepwise halogenation and esterification protocol starting from 1-methylpyrazole-4-carboxylic acid derivatives. Key steps include:

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at −100°C introduces chlorine atoms at the 3- and 5-positions. Excess POCl₃ ensures complete dihalogenation, with reaction completion monitored via thin-layer chromatography (TLC).

- Esterification : Subsequent refluxing with methanol in the presence of sulfuric acid yields the methyl ester intermediate. Neutralization with sodium carbonate eliminates acidic byproducts.

- Hydrolysis : The ester undergoes saponification using aqueous sodium hydroxide, followed by acidification with HCl to precipitate the target carboxylic acid.

Critical Parameters :

Industrial-Scale Refinement

Example 1 of JPH0543553A details a 95% yield achievement:

- Input : 198 g (0.947 mol) of 3,5-dichloro-1-methylpyrazole-4-carboxylic acid methyl ester.

- Conditions : Hydrolysis at 80°C for 4 hours with 10% NaOH.

- Output : 175 g (0.89 mol) of pure acid, confirmed by melting point (58–59°C) and GC purity >99%.

Table 1: Halogenation-Esterification Method Performance

| Parameter | Value |

|---|---|

| Reaction Temperature | −100°C to 80°C |

| Yield (Overall) | 90–95% |

| Purity (GC) | ≥99% |

| Byproducts | <1% succinimide |

Cyclocondensation of β-Keto Esters

Synthetic Pathway

The CN114014809A patent employs ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to construct the pyrazole ring:

- Condensation : Ethyl acetoacetate reacts with triethyl orthoformate under reflux (110–120°C) to form a diketone intermediate.

- Cyclization : Methylhydrazine in toluene at 8–10°C induces ring closure, producing 1,3-dimethylpyrazole-4-carboxylate.

- Chlorination and Hydrolysis : Sequential treatment with Cl₂ gas and HCl yields the final carboxylic acid.

Advantages :

Analytical Validation

Example 1 of CN114014809A reports:

- ¹H NMR (DMSO-d₆) : δ 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N–CH₃), 2.14 (s, 3H, C–CH₃).

- Yield : 98.5% purity at 610 kg scale.

Table 2: Cyclocondensation Method Metrics

| Parameter | Value |

|---|---|

| Reaction Temperature | 8°C to 120°C |

| Yield (Overall) | 94–98% |

| Purity (HPLC) | ≥98.5% |

| Solvent Consumption | 2.5 L/kg product |

Comparative Analysis of Methods

Efficiency and Scalability

- Halogenation Route : Superior yields (95%) but requires hazardous reagents (POCl₃) and cryogenic equipment.

- Cyclocondensation Route : Lower operational costs and scalability but involves multi-step purification.

Emerging Methodologies and Innovations

The WO2017064550A1 patent explores fluoroalkyl variants via Claisen condensation, though adaptations for dichloro derivatives remain experimental. Recent advances focus on:

Chemical Reactions Analysis

3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules and heterocycles. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

- Reactivity Studies : It can undergo various chemical reactions including oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

- Enzyme Inhibition : Research indicates that 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid may act as an enzyme inhibitor. It shows potential in modulating enzyme activity by binding to active sites and blocking substrate access.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown it exhibits activity against Gram-positive bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound in treating conditions such as cancer and inflammation. Its ability to inhibit specific biological pathways suggests potential use in targeted therapies.

- Fungicidal Activity : The compound has demonstrated significant fungicidal activity, particularly against phytopathogenic fungi, which could be useful in agricultural applications to reduce mycotoxin contamination in crops .

Antifungal Activity

A study published in Molecules highlighted the antifungal efficacy of this compound derivatives against several phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity than established fungicides like boscalid, suggesting their potential as effective agricultural fungicides .

Antimicrobial Research

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The study utilized various clinical isolates to assess the compound's ability to inhibit bacterial growth, showing promising results that warrant further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

The diethyl ester in the compound from replaces the carboxylic acid, enhancing lipophilicity but reducing hydrogen-bonding capacity. The benzyl group in adds steric bulk and aromaticity, which may influence binding interactions in biological systems.

The carboxylic acid group in the target compound and improves water solubility via salt formation, whereas ester or ketone derivatives (e.g., ) are more lipophilic.

Biological Relevance: Chlorinated pyrazoles are often associated with enhanced antimicrobial and antitumor activities due to increased electrophilicity and metabolic stability . The amino group in may facilitate interactions with biological targets (e.g., enzymes or receptors), while the dimeric pyrazole structure in could alter pharmacokinetic profiles.

Biological Activity

3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid (DCMPCA) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

- Molecular Formula : C₆H₆Cl₂N₂O₂

- Molar Mass : 209.03 g/mol

- Structure : The compound features a pyrazole ring substituted with two chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4.

Antifungal Properties

DCMPCA is primarily recognized for its antifungal activity, particularly as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are effective against various fungal pathogens. These compounds disrupt mitochondrial respiration in fungi, leading to cell death. Notably, DCMPCA derivatives have been developed into commercial fungicides that exhibit broad-spectrum activity against pathogens like Alternaria species .

Table 1: Antifungal Activity of DCMPCA Derivatives

| Compound Name | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Fluxapyroxad | Alternaria spp. | High | |

| Benzovindiflupyr | Phytophthora infestans | Moderate | |

| Pydiflumetofen | Zymoseptoria tritici | High |

Anti-inflammatory Activity

Research has indicated that certain derivatives of DCMPCA exhibit significant anti-inflammatory properties. For instance, compounds derived from DCMPCA have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases.

Case Study : A study by Sivaramakarthikeyan et al. demonstrated that specific pyrazole derivatives had an outstanding selectivity index for COX-2, indicating their potential as safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .

The biological activity of DCMPCA is largely attributed to its ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. By inhibiting SDH, these compounds effectively disrupt energy production in fungal cells, leading to their death. Additionally, the anti-inflammatory effects are mediated through the modulation of COX enzyme activity, which plays a significant role in the inflammatory response .

Synthesis and Derivatives

The synthesis of DCMPCA typically involves the hydrolysis of its methyl ester form (Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate). Various synthetic routes have been optimized for yield and purity, allowing for the production of derivatives with enhanced biological properties.

Synthetic Route Overview

Q & A

Q. What are the standard synthetic routes for 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, halogenation, and carboxylation. For example, halogenation of a pyrazole precursor (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) using chlorinating agents like PCl₅ or SOCl₂ under controlled temperatures (0–50°C) is critical to avoid over-halogenation . Post-halogenation, carboxylation via hydrolysis or carbonation reactions is performed. Yield optimization requires precise stoichiometric ratios and inert atmospheres (N₂/Ar) to prevent side reactions. Table 1: Reaction Condition Impact on Yield

| Step | Reagents | Temp (°C) | Yield (%) | Key Factor |

|---|---|---|---|---|

| Halogenation | PCl₅, DMF | 0–25 | 65–70 | Slow reagent addition |

| Carboxylation | NaOH, CO₂ | 60–80 | 50–55 | CO₂ pressure (1–2 bar) |

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positions?

Methodological Answer: Combined spectroscopic methods are essential:

- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) .

- IR Spectroscopy : Confirms carboxylic acid groups (C=O stretch ~1700 cm⁻¹) and Cl substituents (C-Cl ~600 cm⁻¹) .

- X-ray Crystallography : Resolves regiochemical ambiguities, particularly for sterically hindered derivatives .

For conflicting data, cross-validation with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) is recommended.

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a scaffold for bioactive molecules:

- Enzyme Inhibition : Modifications at the 3,5-dichloro and carboxylic acid groups enhance binding to targets like cyclooxygenase-2 (COX-2) .

- Anticancer Agents : Pyrazole derivatives are screened for cytotoxicity via MTT assays, with substituents influencing IC₅₀ values .

Table 2: Substituent Impact on Bioactivity

| Derivative | Target | IC₅₀ (µM) | Key Modification |

|---|---|---|---|

| 3,5-Dichloro-1-methyl | COX-2 | 2.1 | Carboxylic acid |

| 3-Chloro-5-nitro-1-methyl | Topoisomerase II | 8.7 | Nitro group |

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability is pH- and temperature-dependent:

- Dry, Inert Atmosphere : Stable for >12 months at –20°C .

- Aqueous Solutions : Degrades within weeks at pH <3 or >9 due to hydrolysis of the carboxylic acid group.

Use argon-purged vials and desiccants for long-term storage. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilicity indices and frontier molecular orbitals to predict sites for nucleophilic attack. Software like Gaussian or ORCA models transition states, while molecular docking (AutoDock Vina) assesses binding affinities in biological systems .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents to the pyrazole ring be addressed?

Methodological Answer: Regioselectivity is controlled via:

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies arise from assay variability or impurity profiles. Mitigation steps:

Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.

Purity Verification : ≥95% purity via HPLC, with LC-MS to detect trace byproducts .

Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

Q. How can the compound be modified to enhance its pharmacokinetic properties without losing activity?

Methodological Answer:

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester derivatives) .

- Bioisosteres : Replace –Cl with –CF₃ to maintain electronegativity while reducing metabolic clearance .

Table 3: PK Parameters of Derivatives

| Derivative | logP | t₁/₂ (h) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | 1.8 | 2.5 | 0.3 |

| Ethyl Ester | 2.5 | 4.1 | 0.05 |

| Trifluoromethyl | 2.2 | 3.8 | 0.4 |

Q. What mechanistic insights explain its role in enzyme inhibition?

Methodological Answer: Molecular dynamics simulations reveal hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Arg120 in COX-2). Chlorine atoms enhance hydrophobic interactions with active-site pockets. Kinetics studies (Lineweaver-Burk plots) show non-competitive inhibition patterns .

Q. How can synthetic byproducts be minimized during large-scale preparation?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing dimerization byproducts .

- Catalytic Systems : Immobilized enzymes (e.g., lipases) enhance selectivity in ester hydrolysis steps .

Optimized Protocol :

Halogenation in microreactors (residence time: 2 min).

Carboxylation using immobilized CAL-B lipase (yield: 92%, purity: 98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.